molecular formula C19H20N2O3S B11064384 Quinoline, 1-[[2,3-dihydro-1-(methylsulfonyl)-1H-indol-5-yl]carbonyl]-1,2,3,4-tetrahydro-

Quinoline, 1-[[2,3-dihydro-1-(methylsulfonyl)-1H-indol-5-yl]carbonyl]-1,2,3,4-tetrahydro-

Cat. No.: B11064384
M. Wt: 356.4 g/mol
InChI Key: BZHYWXMXYKKNGJ-UHFFFAOYSA-N
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Description

3,4-DIHYDRO-1(2H)-QUINOLINYL[1-(METHYLSULFONYL)-2,3-DIHYDRO-1H-INDOL-5-YL]METHANONE is a complex organic compound that features both quinoline and indole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIHYDRO-1(2H)-QUINOLINYL[1-(METHYLSULFONYL)-2,3-DIHYDRO-1H-INDOL-5-YL]METHANONE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Quinoline Moiety: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Formation of the Indole Moiety: The Fischer indole synthesis is commonly used, where a phenylhydrazine reacts with a ketone under acidic conditions.

    Coupling of the Two Moieties: The final step involves coupling the quinoline and indole moieties through a methylene bridge, often using a sulfonyl chloride as the coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinoline moiety, converting it to its dihydro form.

    Substitution: Electrophilic substitution reactions are common, especially on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

3,4-DIHYDRO-1(2H)-QUINOLINYL[1-(METHYLSULFONYL)-2,3-DIHYDRO-1H-INDOL-5-YL]METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The quinoline moiety can inhibit enzymes like topoisomerases, which are crucial for DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.

    Indole Derivatives: Such as indomethacin and serotonin, known for their anti-inflammatory and neurotransmitter activities.

Uniqueness

What sets 3,4-DIHYDRO-1(2H)-QUINOLINYL[1-(METHYLSULFONYL)-2,3-DIHYDRO-1H-INDOL-5-YL]METHANONE apart is its combined structure, which allows it to interact with multiple biological targets simultaneously, potentially leading to synergistic effects in therapeutic applications.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(1-methylsulfonyl-2,3-dihydroindol-5-yl)methanone

InChI

InChI=1S/C19H20N2O3S/c1-25(23,24)21-12-10-15-13-16(8-9-18(15)21)19(22)20-11-4-6-14-5-2-3-7-17(14)20/h2-3,5,7-9,13H,4,6,10-12H2,1H3

InChI Key

BZHYWXMXYKKNGJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)N3CCCC4=CC=CC=C43

Origin of Product

United States

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